1,4-Diethyl-2-methylpiperazine

Descripción

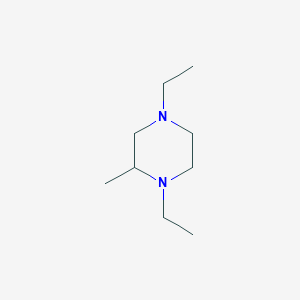

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

98952-13-7 |

|---|---|

Fórmula molecular |

C9H20N2 |

Peso molecular |

156.27 g/mol |

Nombre IUPAC |

1,4-diethyl-2-methylpiperazine |

InChI |

InChI=1S/C9H20N2/c1-4-10-6-7-11(5-2)9(3)8-10/h9H,4-8H2,1-3H3 |

Clave InChI |

DNPRCPUUZUVBMY-UHFFFAOYSA-N |

SMILES canónico |

CCN1CCN(C(C1)C)CC |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,4 Diethyl 2 Methylpiperazine

Historical Development of Piperazine (B1678402) Ring Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry. rsc.org Its journey into prominence began with early industrial-scale synthesis methods. One of the foundational methods for producing piperazine involves the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. While primarily aimed at producing ethylenediamine, this process yields piperazine as a significant byproduct. Another early method for piperazine synthesis is the reduction of pyrazine (B50134). These initial methods laid the groundwork for the widespread availability of the piperazine core, enabling its extensive exploration in various applications, particularly in the development of pharmaceuticals.

Classical Synthetic Routes to Substituted Piperazines Applicable to 1,4-Diethyl-2-methylpiperazine

The synthesis of a specifically substituted piperazine like this compound can be approached by either constructing the ring with the desired substituents already in place or by modifying a pre-existing piperazine core. Classical methods generally fall into three main categories: reductive amination, cyclization of linear precursors, and alkylation of the piperazine nitrogens.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of C-N bonds and can be employed to construct the piperazine ring. This strategy typically involves the reaction of a dicarbonyl compound with a diamine, or conversely, a dialdehyde (B1249045) with a diamine, followed by reduction of the resulting diimine or bis(enamine) intermediate. To synthesize the 2-methylpiperazine (B152721) core, a suitable 1,2-diamine precursor can be reacted with a dicarbonyl compound. The subsequent N,N'-diethylation can then be achieved.

Alternatively, a double reductive amination approach can be utilized. For instance, a primary amine can be reacted with a dicarbonyl compound to form the piperidine (B6355638) skeleton. This method is highly versatile as the choice of the amine determines the N-substituent. While widely used for polyhydroxypiperidines, the principles can be adapted for other substituted piperazines. The general reaction scheme involves the formation of an imine or enamine followed by in-situ reduction, often using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| 1,2-Diamine | Dicarbonyl compound | NaBH3CN, NaBH(OAc)3 | Substituted Piperazine |

| Primary Amine | Dicarbonyl compound | NaBH3CN, NaBH(OAc)3 | N-Substituted Piperidine |

Cyclization Reactions from Linear Precursors

The formation of the piperazine ring through the cyclization of a linear precursor is a common and effective strategy. For the synthesis of 2-methylpiperazine, a key intermediate for this compound, a notable method involves the intramolecular cyclization of N-(β-hydroxypropyl)-ethylenediamine. iitm.ac.in This reaction can be promoted by photocatalysis, offering a convenient and eco-friendly route to the desired 2-methylpiperazine core. iitm.ac.in

Another approach involves the cyclization of dioximes derived from the sequential double Michael addition of nitrosoalkenes to a primary amine. The resulting bis(oximinoalkyl)amines can then undergo stereoselective catalytic reductive cyclization to yield C-substituted piperazines. The general principle of these cyclization reactions is to have a linear molecule with two nitrogen atoms and a suitable carbon backbone that can be induced to form the six-membered ring.

| Linear Precursor | Reaction Type | Product |

| N-(β-hydroxypropyl)-ethylenediamine | Intramolecular Cyclization (e.g., photocatalysis) | 2-Methylpiperazine |

| Bis(oximinoalkyl)amines | Reductive Cyclization | C-Substituted Piperazines |

Alkylation of Piperazine and its Derivatives

Once the 2-methylpiperazine core is obtained, the final step in the synthesis of this compound is the introduction of the two ethyl groups onto the nitrogen atoms. N-alkylation of piperazines is a fundamental and widely used reaction. nih.gov This is typically achieved through nucleophilic substitution, where the secondary amine nitrogen atoms of 2-methylpiperazine act as nucleophiles, attacking an ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate.

The reaction conditions can be controlled to favor either mono- or dialkylation. To achieve the desired 1,4-diethyl substitution, a molar excess of the ethylating agent and a suitable base to neutralize the hydrogen halide byproduct are typically employed. The presence of the methyl group at the 2-position can influence the reactivity of the adjacent nitrogen atom (N1) due to steric hindrance, which may require optimization of the reaction conditions to ensure complete diethylation.

| Piperazine Derivative | Alkylating Agent | Product |

| 2-Methylpiperazine | Ethyl iodide, Ethyl bromide, Diethyl sulfate | This compound |

Optimized and Advanced Synthetic Approaches

While classical methods provide viable routes to this compound, the presence of a stereocenter at the C2 position necessitates the use of more advanced and stereoselective synthetic methodologies to obtain enantiomerically pure forms of the compound.

Stereoselective Synthesis and Chiral Resolution Techniques for 2-Methylpiperazine and its Derivatives

The synthesis of enantiopure C-substituted piperazines is a significant area of research, driven by the fact that the biological activity of chiral drugs often resides in a single enantiomer. rsc.org Several strategies have been developed to achieve this, which can be broadly categorized into stereoselective synthesis and chiral resolution.

Stereoselective Synthesis:

From the Chiral Pool: A common approach is to start from readily available chiral precursors, such as amino acids. For example, (R)-phenylglycinol can be used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine. rsc.org This method involves a series of steps including amide coupling, reduction, and diastereoselective methylation of a 2-oxopiperazine intermediate. rsc.org

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the piperazine ring or in the introduction of the C2-substituent is a powerful strategy. For instance, palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones can generate highly enantioenriched tertiary piperazin-2-ones, which can then be converted to the corresponding chiral piperazines. nih.gov

Diastereoselective Alkylation: Chiral auxiliaries attached to the piperazine ring can direct the stereochemical outcome of an alkylation reaction. For example, a chiral group on one of the nitrogen atoms can influence the facial selectivity of the enolate formation and subsequent alkylation at the C3 position of a 2-oxopiperazine, leading to a high degree of stereocontrol. benjamin-bouvier.fr

Chiral Resolution:

If a racemic mixture of 2-methylpiperazine is synthesized, it can be separated into its constituent enantiomers through chiral resolution. This is often achieved by reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of 2-methylpiperazine can be recovered by treatment with a base. Enzymatic resolution is another powerful technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. nih.gov

| Method | Description | Key Feature |

| Stereoselective Synthesis | ||

| From Chiral Pool | Utilizes readily available chiral molecules (e.g., amino acids) as starting materials. rsc.org | Inherits stereochemistry from the starting material. |

| Asymmetric Catalysis | Employs a chiral catalyst to control the stereochemical outcome of a reaction. nih.gov | Can achieve high enantiomeric excess with catalytic amounts of the chiral source. |

| Diastereoselective Alkylation | A chiral auxiliary directs the stereoselective introduction of a substituent. benjamin-bouvier.fr | High diastereoselectivity can be achieved. |

| Chiral Resolution | ||

| Diastereomeric Salt Formation | Reaction of a racemic amine with a chiral acid to form separable diastereomeric salts. | A classical and often effective method for separation. |

| Enzymatic Resolution | An enzyme selectively transforms one enantiomer, allowing for separation. nih.gov | High selectivity and mild reaction conditions. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. organic-synthesis.comnih.gov These principles emphasize waste prevention over treatment, maximization of atom economy, and the use of less hazardous chemical syntheses. nih.govmsu.edu In the context of piperazine synthesis, this translates to favoring catalytic methods over stoichiometric reagents, utilizing safer solvents, and designing processes with high energy efficiency. organic-synthesis.comnih.gov Sustainable synthesis routes seek to employ renewable feedstocks and design products that degrade into innocuous substances after use. nih.gov The adoption of these principles not only minimizes environmental impact but also often leads to more efficient and cost-effective manufacturing processes. nih.gov

Key tenets of green chemistry applicable to the synthesis of substituted piperazines include:

Waste Prevention : Designing synthetic pathways that produce minimal byproducts. msu.edu

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. msu.edu

Use of Catalysis : Employing catalysts to carry out reactions in small amounts, which can be used repeatedly, as opposed to stoichiometric reagents that are consumed in the reaction. nih.gov

Safer Solvents and Auxiliaries : Reducing or eliminating the use of volatile and toxic organic solvents. organic-synthesis.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents a key green chemistry approach for the synthesis of piperazine derivatives. This method often involves the reduction of pyrazine precursors to their corresponding piperazines. A significant advantage of catalytic hydrogenation is its high atom economy, as the primary byproduct is often water or other benign molecules.

A facile method for synthesizing chiral piperazines involves the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. acs.orgnih.gov This process can produce a variety of chiral piperazines, including those with substitutions at the 3-position, and 2,3- and 3,5-disubstituted variants, with high enantioselectivity (up to 96% ee). acs.orgresearchgate.net The scalability of this method highlights its practical utility in synthetic chemistry. researchgate.net For the synthesis of this compound, a potential precursor would be a suitably substituted pyrazine, which could then be subjected to catalytic hydrogenation to yield the desired saturated heterocycle.

Another approach involves the catalytic hydrogenation of dihydroxy ethyl piperazidine or hydroxyethyl (B10761427) piperazidine using a catalyst with active components such as Cu, Ni, or Co. google.com This method provides a novel synthetic route and can also be used to recover and valorize waste streams containing these precursors. google.com While not directly producing this compound, the underlying principle of hydrogenating a precursor to form the piperazine ring is a cornerstone of this green synthetic strategy.

Photocatalytic Reactions in Piperazine Synthesis

Photocatalytic reactions, particularly those utilizing visible light, are emerging as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and novel reactivity. mdpi.comresearchgate.net In the synthesis of piperazines, photoredox catalysis has enabled the development of innovative methods that align with green chemistry principles by reducing the reliance on harsh reagents and high temperatures. mdpi.com

One notable development is the use of silicon amine protocol (SLAP) reagents for the photocatalytic cross-coupling with aldehydes and ketones to form N-unprotected piperazines. ethz.ch This blue-light-promoted process is catalyzed by an iridium photoredox catalyst and provides a tin-free alternative to the previously developed SnAP (stannyl amine protocol) reagents, thus avoiding the use of toxic tin compounds. ethz.chresearchgate.net The reaction tolerates a wide range of substrates, including heteroaromatic, aromatic, and aliphatic aldehydes. ethz.ch

Another innovative photocatalytic approach is the CarboxyLic Amine Protocol (CLAP), which involves the decarboxylative cyclization between various aldehydes and an amino-acid-derived diamine to access diverse C2-substituted piperazines. mdpi.comresearchgate.net This method can be effectively catalyzed by both iridium-based complexes and purely organic photocatalysts like carbazolyl dicyanobenzene (4CzIPN), further enhancing the sustainability of the process by avoiding heavy metals. mdpi.comorganic-chemistry.org The successful adaptation of this method to continuous flow conditions underscores its potential for scalable and greener production of piperazine derivatives. mdpi.com

Flow Chemistry and Continuous Processing Considerations in Piperazine Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing for the synthesis of pharmaceuticals and fine chemicals, including piperazine derivatives. azolifesciences.commdpi.com This technology involves pumping reagents through a reactor where the chemical reaction occurs in a continuous stream. azolifesciences.com Key benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and greater control over reaction parameters such as temperature, pressure, and reaction time. azolifesciences.commdpi.com

The application of continuous flow has been demonstrated in the synthesis of several piperazine-containing active pharmaceutical ingredients (APIs). azolifesciences.com For instance, a four-step continuous-flow sequence was developed for the preparation of the arylpiperazine drug flibanserin. researchgate.net This process included heterogeneously catalyzed reductive amination reactions, which are well-suited for continuous transformations due to the absence of side-products and the straightforward removal of excess hydrogen. researchgate.net

Similarly, the synthesis of the antipsychotic drug cariprazine (B1246890) has benefited from a continuous-flow consecutive reduction method for the crucial C-N bond formation step. researchgate.net The ability to couple different reaction steps in-line, often with integrated purification, reduces manual handling and the need for isolating intermediates, leading to more efficient and streamlined processes. mdpi.comresearchgate.net For a molecule like this compound, a continuous flow process could be designed, for example, by flowing a 2-methylpiperazine precursor and an ethylating agent through a heated reactor containing a catalyst. This approach would allow for precise control over the degree of ethylation and could be optimized for high yield and purity. nih.gov

Reaction Condition Optimization for this compound Synthesis

The optimization of reaction conditions is critical for achieving high yield, purity, and selectivity in the synthesis of this compound. Key parameters that require careful tuning include the choice of solvents, catalysts, reagents, temperature, and reaction time.

Influence of Solvents and Reaction Media on Yield and Selectivity

The choice of solvent can profoundly impact the outcome of a chemical reaction by influencing reactant solubility, reaction rates, and the position of chemical equilibria. In the synthesis of N-alkylated piperazines, the solvent's polarity, proticity, and coordinating ability are crucial factors.

For nucleophilic substitution reactions, such as the alkylation of 2-methylpiperazine with an ethylating agent, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are often employed. These solvents can effectively solvate the cation while leaving the nucleophilic amine relatively free to react. In contrast, protic solvents like alcohols can form hydrogen bonds with the amine, potentially reducing its nucleophilicity and slowing the reaction rate.

The electron-donating ability of a solvent can also play a significant role. For instance, in the synthesis of diethylaluminum azide, the reaction yield increases with the electron-donating capacity of the solvent, with yields increasing in the order of benzene (B151609) < toluene (B28343) < dimethylbenzene. energetic-materials.org.cn In electron-donating solvents like tetrahydrofuran (B95107) (THF), the product is a solvent-adduct complex. energetic-materials.org.cn This illustrates that the interaction between the solvent and the reagents or products can dictate the reaction's efficiency and the nature of the final product.

The table below summarizes the general effects of different solvent classes on N-alkylation reactions relevant to the synthesis of this compound.

| Solvent Class | Examples | General Influence on N-Alkylation | Potential Impact on Selectivity |

| Polar Aprotic | DMF, ACN, DMSO | Generally accelerates SN2 reactions by solvating cations. | Can favor dialkylation due to increased reactivity. |

| Polar Protic | Water, Ethanol, Methanol | Can slow down reactions by solvating the nucleophilic amine. | May offer better control to prevent over-alkylation. |

| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | Lower reaction rates due to poor solubility of salts. | Often used with phase-transfer catalysts to improve efficiency. |

| Ethereal | THF, Diethyl ether | Moderate polarity, can coordinate with metal cations. | Useful in reactions involving organometallic reagents. |

Role of Catalysts and Reagents in Reaction Efficiency

The selection of appropriate catalysts and reagents is paramount for an efficient synthesis of this compound. Catalysts can significantly lower the activation energy of a reaction, thereby increasing the reaction rate and allowing for milder reaction conditions.

In the context of piperazine synthesis, various catalytic systems have been developed. For instance, transition metal catalysts based on palladium, gold, zirconium, and iridium have been utilized for amination and cyclization reactions to form the piperazine core. nih.gov While effective, these methods often require precious and sensitive heavy metal catalysts. nih.gov A metal-free approach for synthesizing saturated 1,4-diazo heterocycles involves an amphoteric diamination strategy using readily available reagents, highlighting a move towards more sustainable catalytic systems. nih.gov

For the N-alkylation of a pre-formed 2-methylpiperazine ring, the choice of the ethylating agent and the base is critical. Common ethylating agents include ethyl halides (e.g., ethyl bromide or ethyl iodide) and diethyl sulfate. The reactivity of the halide (I > Br > Cl) will influence the reaction rate. The base is used to deprotonate the piperazine nitrogen, increasing its nucleophilicity. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3) or organic amines (e.g., triethylamine). The strength of the base can influence the reaction rate and selectivity between mono- and di-alkylation.

The following table outlines the roles of different types of catalysts and reagents in piperazine synthesis.

| Catalyst/Reagent Type | Specific Examples | Role in Synthesis | Impact on Efficiency |

| Transition Metal Catalysts | Palladium, Iridium, Gold complexes | Catalyze C-N bond formation for ring synthesis. | High efficiency but can be costly and require careful handling. |

| Photocatalysts | Iridium complexes, Organic dyes | Enable reactions under mild conditions using light energy. | Offers a green alternative with high functional group tolerance. mdpi.com |

| Bases | K2CO3, Triethylamine, Cs2CO3 | Act as proton scavengers in N-alkylation reactions. | Stronger bases can increase reaction rates but may reduce selectivity. |

| Alkylating Agents | Ethyl iodide, Ethyl bromide, Diethyl sulfate | Provide the ethyl groups for N-functionalization. | More reactive agents (e.g., ethyl iodide) lead to faster reactions. |

Temperature, Pressure, and Time Parameters in Synthesis of this compound

The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through established synthetic methodologies for the N,N'-dialkylation of piperazine derivatives. The key precursor for these synthetic routes is 2-methylpiperazine. The introduction of the two ethyl groups onto the nitrogen atoms can be accomplished primarily through two general methods: direct alkylation with an ethylating agent or reductive amination with acetaldehyde (B116499). The efficiency and outcome of these reactions are highly dependent on the careful control of temperature, pressure, and reaction time.

Reductive Amination

Reductive amination is a widely used method for the formation of C-N bonds and is a highly plausible route for the synthesis of this compound from 2-methylpiperazine and acetaldehyde. This process typically involves two main steps: the initial formation of an enamine or iminium ion intermediate, followed by its reduction to the final amine. These steps can be performed in a single pot. The reaction parameters can vary significantly based on the choice of reducing agent.

Catalytic Hydrogenation:

In this approach, hydrogen gas is used as the reductant in the presence of a metal catalyst. The reaction is typically carried out in a pressurized vessel.

Temperature: The reaction temperature for the catalytic hydrogenation of piperazine derivatives generally falls within the range of 60°C to 130°C. Lower temperatures may lead to slow reaction rates, while higher temperatures could potentially result in side reactions or degradation of the catalyst.

Pressure: Hydrogen pressure is a critical parameter in this process. Typical pressures range from atmospheric to several megapascals (MPa). For instance, related hydrogenations of piperazine intermediates have been carried out at pressures up to 5 MPa google.com. The optimal pressure ensures a sufficient concentration of dissolved hydrogen to facilitate the reduction of the intermediate species.

Time: The reaction time is contingent on the temperature, pressure, and catalyst activity. These reactions can range from a few hours to over 24 hours to achieve complete conversion. For example, a related hydrogenation was completed in 1 hour at 60°C and 5 MPa google.com.

| Parameter | Value Range |

| Temperature | 60 - 130 °C |

| Pressure | Atmospheric - 5 MPa |

| Time | 1 - 24 hours |

Microwave-Assisted Reductive Amination:

Microwave irradiation has emerged as a technique to accelerate organic reactions. For the reductive amination of piperazine derivatives, this method can significantly reduce the reaction time.

Temperature: Microwave-assisted reductive aminations are often carried out at elevated temperatures, for instance, around 120°C organic-chemistry.org.

Pressure: These reactions are typically conducted in sealed microwave vials, where the pressure will increase due to the heating of the solvent above its boiling point.

Time: A significant advantage of this method is the drastically reduced reaction time, which can be as short as a few minutes (e.g., 6 minutes) organic-chemistry.org.

| Parameter | Value Range |

| Temperature | ~120 °C |

| Pressure | Autogenous |

| Time | 5 - 15 minutes |

Direct Alkylation

Direct N-alkylation of 2-methylpiperazine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base to neutralize the formed hydrohalic acid, is another viable synthetic route.

Temperature: The temperature for direct alkylation of piperazines can vary broadly, from ambient temperature to elevated temperatures. Specific examples for related compounds show reactions being conducted at temperatures ranging from 80°C to 200°C google.comgoogle.com. The choice of temperature depends on the reactivity of the ethylating agent and the solvent used. Refluxing conditions are common.

Pressure: Most direct alkylations can be carried out at atmospheric pressure, particularly if the reaction is conducted in a suitable solvent under reflux. However, if a low-boiling ethylating agent is used at a temperature above its boiling point, the reaction may be performed in a sealed reactor or autoclave under moderate pressure.

Time: The duration of the reaction is influenced by the temperature and the concentration of the reactants. Reaction times can range from approximately 1 hour to over 35 hours to ensure the completion of the dialkylation google.comgoogle.com.

| Parameter | Value Range |

| Temperature | 80 - 200 °C |

| Pressure | Atmospheric to moderate |

| Time | 1 - 35 hours |

Leuckart-Wallach Type Reaction

The Leuckart-Wallach reaction and its variants, like the Eschweiler-Clarke reaction for methylation, represent a form of reductive amination using formic acid or its derivatives as the reducing agent. While classically used for methylation with formaldehyde (B43269) and formic acid, an analogous reaction using acetaldehyde could be envisioned for the synthesis of this compound.

Temperature: The traditional Leuckart-Wallach reaction often requires high temperatures, sometimes exceeding 180°C alfa-chemistry.com. However, modifications for the methylation of piperazines have been reported at significantly lower temperatures, in the range of 40°C to 60°C, followed by a period of reflux atamanchemicals.comgoogle.com.

Pressure: These reactions are typically conducted at atmospheric pressure.

Time: The reaction time for the initial phase can be a few hours (e.g., 2-3 hours), followed by a reflux period to drive the reaction to completion atamanchemicals.com.

| Parameter | Value Range |

| Temperature | 40 - 60 °C (initial), then reflux |

| Pressure | Atmospheric |

| Time | 2 - 5 hours (initial), then reflux until completion |

Chemical Reactivity and Mechanistic Investigations of 1,4 Diethyl 2 Methylpiperazine

Nucleophilic Reactivity of the Nitrogen Atoms

The fundamental reactivity of the piperazine (B1678402) core is attributed to the nucleophilic character of the two nitrogen atoms at the 1 and 4 positions. researchgate.net These nitrogens possess available lone pairs of electrons, making them effective nucleophiles capable of attacking electron-deficient centers. This reactivity is the basis for many derivatization and functionalization strategies.

The nucleophilicity of the nitrogen atoms allows 1,4-diethyl-2-methylpiperazine to participate in bimolecular nucleophilic substitution (SN2) reactions with various electrophiles, such as alkyl halides. nih.gov The rate and success of these reactions are influenced by factors like the nature of the electrophile, the solvent, and steric hindrance around the nitrogen atoms. The presence of ethyl groups on both nitrogens and a methyl group on the ring can sterically hinder the approach of bulky electrophiles compared to unsubstituted piperazine. Studies on similar heterocyclic amines show that they are efficient nucleophiles in substitution reactions. researchgate.net For instance, piperazine can readily react with activated aromatic systems like pentafluoropyridine, where it displaces a fluorine atom in a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This type of reaction underscores the potent nucleophilic nature of the piperazine nitrogens, a characteristic shared by its alkylated derivatives.

Electrophilic Transformations of the Piperazine Ring

Direct electrophilic attack on the carbon atoms of the saturated piperazine ring is generally not favored due to the electron-rich nature of the heterocyclic system. The ring lacks the π-electron system that facilitates electrophilic aromatic substitution. Transformations that appear to be electrophilic in nature often proceed through initial reaction at the nitrogen atoms.

Reactions Involving the Methyl and Ethyl Substituents

The alkyl substituents on the piperazine ring—one methyl group at the C-2 position and two ethyl groups at the N-1 and N-4 positions—can also be sites of chemical reactivity, although they are generally less reactive than the nitrogen atoms. These reactions typically require more forcing conditions, such as those involving free radicals.

For example, the hydrogen atoms on the carbons adjacent to the nitrogen atoms (the α-carbons) can be susceptible to abstraction. Metabolic studies of related compounds have shown that oxidation can occur on the alkyl chains attached to the piperazine nitrogens. In the metabolism of 1-diethylcarbamyl-4-methylpiperazine, one of the N-ethyl groups is oxidized to an N-hydroxyethyl group, followed by further oxidation or de-ethylation. This suggests that the ethyl groups of this compound could undergo similar oxidative transformations under appropriate biochemical or chemical conditions.

Acid-Base Equilibria and Protonation Dynamics

As a diamine, this compound is a basic compound that readily reacts with acids to form salts. The acid-base equilibria involve the stepwise protonation of the two nitrogen atoms. libretexts.orgunizin.orglibretexts.org The basicity of each nitrogen, and thus the pKa of its conjugate acid, is influenced by the electronic and steric effects of the alkyl substituents.

Theoretical and experimental studies on the simpler, related molecule N-methylpiperazine provide insight into the protonation dynamics. nih.gov In asymmetrically substituted piperazines, the two nitrogen atoms have different chemical environments, leading to different basicities. For this compound, the nitrogen at the 4-position is adjacent to a secondary carbon, while the nitrogen at the 1-position is adjacent to a tertiary carbon (the C-2 with the methyl group). This asymmetry, along with steric factors, will influence which nitrogen is protonated first. In N-methylpiperazine, protonation occurs primarily at the secondary nitrogen in aqueous solution. nih.gov The equilibrium between the two possible protonated forms (tautomers) is also dependent on the solvent's polarity. nih.gov

Table 1: Calculated Physicochemical Properties Related to Acidity/Basicity

| Property | Value | Source |

|---|---|---|

| logPoct/wat | 1.032 | Crippen Calculated Property chemeo.com |

This table presents calculated values that can influence the compound's behavior in different solvent systems during acid-base reactions.

Oxidation and Reduction Pathways of this compound

The nitrogen atoms of this compound are susceptible to oxidation. Reaction with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of N-oxides. Metabolic studies on the structurally similar drug 1-diethylcarbamyl-4-methylpiperazine (Diethylcarbamazine) have demonstrated that N-oxidation is a major metabolic pathway. tandfonline.com In rats, a significant portion of the drug is converted to 1-diethylcarbamyl-4-methylpiperazine-4-oxide. tandfonline.com This indicates that the tertiary nitrogen atoms in the piperazine ring are readily oxidized. It is highly probable that this compound would undergo similar oxidation at one or both nitrogen atoms to yield the corresponding N-oxides.

Reduction of the fully saturated piperazine ring is not a typical reaction pathway as there are no double bonds to be reduced. However, if derivatives of this compound containing reducible functional groups (e.g., carbonyls, nitro groups) are prepared, these groups could be targeted for reduction using standard reducing agents like lithium aluminum hydride or catalytic hydrogenation. For example, the asymmetric reduction of C=C double bonds in precursors to chiral methylsuccinate is a well-established process. mdpi.com

Derivatization and Functionalization Strategies

The nucleophilic nature of the nitrogen atoms is the cornerstone of derivatization strategies for this compound. These strategies allow for the introduction of a wide array of functional groups, modifying the compound's physical, chemical, and biological properties. Common derivatization reactions include acylation and alkylation. ambeed.com

Acylation, the reaction with acyl chlorides or anhydrides, can be used to introduce carbonyl-containing moieties. researchgate.net By controlling the stoichiometry and reaction conditions, it is possible to selectively acylate one or both nitrogen atoms. Such reactions have been used to synthesize various 1,4-diacyl-2-methylpiperazine derivatives. researchgate.net These derivatization methods are crucial in medicinal chemistry for synthesizing compounds with specific biological activities. researchgate.net

Table 2: Examples of Derivatization Reactions for Piperazine Scaffolds

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl Chloride | Amide | researchgate.net |

| Alkylation | Alkyl Halide | Substituted Piperazine | ambeed.com |

A key functionalization pathway for tertiary amines like this compound is the formation of quaternary ammonium (B1175870) salts. This reaction, known as the Menschutkin reaction, involves the alkylation of the tertiary nitrogen atom with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a positively charged quaternary ammonium ion. nih.gov

The reaction is a classic SN2 process where the nitrogen atom acts as the nucleophile. nih.gov Given that this compound has two tertiary nitrogen atoms, it can undergo quaternization at one or both sites, depending on the stoichiometry of the alkylating agent used. The reaction with one equivalent of an alkyl halide would yield a mono-quaternary salt, while an excess of the alkylating agent could lead to the formation of a di-quaternary salt. The final product is an ionic salt, which typically exhibits increased water solubility and different biological properties compared to the parent amine. nih.govgoogle.com

Conjugation Reactions for Complex Molecule Construction

Conjugation reactions involving the piperazine scaffold are fundamental in medicinal chemistry for the construction of complex molecules with desired pharmacological profiles. While specific studies on this compound are not extensively documented, its reactivity can be inferred from established synthetic methodologies for substituted piperazines. These reactions typically involve leveraging the nucleophilicity of the nitrogen atoms or activating the carbon atoms of the ring for functionalization.

One major strategy for building molecular complexity is through C-H functionalization. Catalytic methods have been developed for the synthesis of C-substituted piperazines via the head-to-head coupling of imines. acs.org An iridium catalyst, for instance, can facilitate the [3+3]-cycloaddition of imines under mild conditions, yielding highly substituted piperazines with excellent diastereoselectivity. acs.org This atom-economical approach allows for the creation of complex piperazine cores that can be further elaborated.

Another significant method for conjugation involves radical cyclization reactions. For example, piperazine derivatives substituted with unsaturated acyl groups can react with 1,3-dicarbonyl compounds in the presence of manganese(III) acetate—Mn(OAc)₃—to form novel dihydrofuran-piperazine conjugates. nih.gov The mechanism proceeds through the formation of an alpha-carbon radical from the dicarbonyl compound, which then attacks the unsaturated moiety on the piperazine, leading to cyclization. nih.gov In studies with related acryloyl-substituted piperazines, these reactions have been shown to be regioselective. nih.gov

Furthermore, the piperazine ring is a common building block in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. researchgate.net These reactions are highly valued for their efficiency and atom economy in generating chemical libraries for drug discovery. researchgate.net

Ring-Opening and Rearrangement Mechanisms

The piperazine ring is a chemically stable heterocycle, and its ring-opening is not a common reaction pathway under typical laboratory conditions. The stability is attributed to the saturated, strain-free six-membered ring structure. Consequently, the literature on ring-opening mechanisms of simple N,N'-dialkylpiperazines is sparse.

However, rearrangement reactions are a significant tool in the synthesis of the piperazine scaffold itself, rather than its degradation. tandfonline.comscilit.com Various named reactions, such as the Diaza-Cope, Curtius, and Schmidt rearrangements, are employed to construct the piperazine ring from different precursors. researchgate.nettandfonline.com For instance, an unexpected dimerization of substituted aziridines, which involves the ring-opening of the three-membered aziridine (B145994) ring, can lead to the formation of piperazine products. researchgate.net

Mechanistic insights into the C-N bond cleavage required for ring-opening can be drawn from related systems. The ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO), a bicyclic tertiary amine, can be induced by electrophiles like benzyne (B1209423) to form 1,4-disubstituted piperazine derivatives. researchgate.net In this process, the electrophile activates the DABCO molecule, forming a reactive bicyclic quaternary ammonium salt, which is then susceptible to nucleophilic attack, leading to the cleavage of a C-N bond and the formation of a piperazine ring. researchgate.net While this describes the formation of piperazines, it elucidates a potential, albeit high-energy, pathway for the reverse reaction under harsh conditions.

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative insight into reaction mechanisms, including the influence of substituents on reaction rates. While direct kinetic data for this compound is limited, extensive research on the oxidation of piperazine and its N-alkylated derivatives offers a strong basis for understanding its kinetic behavior. scirp.orgias.ac.in

Kinetic investigations on the oxidation of piperazine, 1-methylpiperazine (B117243), and 1-ethylpiperazine (B41427) by oxidants like bromamine-T (BAT) and bromamine-B in an acidic medium have been conducted. scirp.org These studies consistently show that the reactions follow first-order kinetics with respect to both the oxidant and the piperazine substrate. scirp.org A key finding is the inverse fractional-order dependence on the concentration of H⁺ ions, indicating that the unprotonated form of the piperazine is the primary reactive species. scirp.org

The presence of electron-donating alkyl groups on the nitrogen atoms significantly influences the reaction rate. The oxidation rate is observed to follow the order: 1-ethylpiperazine > 1-methylpiperazine > piperazine. scirp.org This trend is attributed to the positive inductive effect of the alkyl groups, which increases the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity and facilitating the attack on the electrophilic oxidant. A Hammett plot for this reaction series yields a negative reaction constant (ρ = -0.75), confirming that electron-releasing groups accelerate the reaction by stabilizing the transition state. Based on this data, it is expected that this compound would exhibit an even faster oxidation rate due to the presence of two ethyl groups and one methyl group.

Activation parameters, including enthalpy of activation (ΔH≠), entropy of activation (ΔS≠), and Gibbs free energy of activation (ΔG≠), have been calculated from temperature-dependent studies. The data supports a common mechanism for the oxidation of these piperazines. scirp.org An isokinetic relationship has been observed with an isokinetic temperature (β) calculated to be 368 K, suggesting the reaction is enthalpy-controlled. scirp.org

| Substrate | 10² [Substrate] (mol·dm⁻³) | 10⁴ k' (s⁻¹) |

|---|---|---|

| Piperazine | 0.50 | 1.15 |

| 1.00 | 2.20 | |

| 2.00 | 4.35 | |

| 4.00 | 8.80 | |

| 1-Methylpiperazine | 0.50 | 1.60 |

| 1.00 | 3.15 | |

| 2.00 | 6.35 | |

| 4.00 | 12.6 | |

| 1-Ethylpiperazine | 0.50 | 1.95 |

| 1.00 | 3.80 | |

| 2.00 | 7.70 | |

| 4.00 | 15.3 |

| Substrate | ΔH≠ (kJ·mol⁻¹) | ΔS≠ (J·K⁻¹·mol⁻¹) | ΔG≠ (kJ·mol⁻¹) |

|---|---|---|---|

| Piperazine | 61.4 | -98.1 | 91.1 |

| 1-Methylpiperazine | 58.6 | -105 | 90.3 |

| 1-Ethylpiperazine | 56.1 | -112 | 89.8 |

Structure Reactivity Relationships and Conformational Analysis of 1,4 Diethyl 2 Methylpiperazine

Influence of Diethyl and Methyl Substituents on Electronic and Steric Properties

From a steric perspective, both the ethyl and methyl groups introduce bulk, which influences the conformational preferences of the piperazine (B1678402) ring. The ethyl groups attached to the nitrogen atoms are relatively flexible, with rotation possible around the N-C and C-C bonds. The methyl group at the C2 position, however, creates a chiral center and introduces steric hindrance that plays a significant role in dictating the most stable conformation of the ring. The steric demands of these substituents will favor conformations that minimize non-bonded interactions.

| Substituent | Position | Electronic Effect | Steric Effect |

| Diethyl | N1, N4 | Electron-donating | Moderate bulk, flexible |

| Methyl | C2 | Weakly electron-donating | Moderate bulk, introduces chirality |

Conformational Analysis of the Substituted Piperazine Ring

The piperazine ring, analogous to cyclohexane, can adopt several conformations, with the chair form being the most stable. However, the presence of substituents can influence the relative energies of these conformations and the dynamics of their interconversion.

The stability of the different conformations of 1,4-Diethyl-2-methylpiperazine is primarily governed by the steric interactions of the substituents. In the chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric interactions with other axial substituents.

For this compound, the methyl group at the C2 position will strongly prefer an equatorial orientation to minimize steric clashes with the axial hydrogen atoms and the substituents on the nitrogen atoms. Similarly, the ethyl groups on the nitrogen atoms will also preferentially orient themselves to minimize steric hindrance. The flexibility of the ethyl groups allows them to adopt conformations that reduce unfavorable interactions. The most stable chair conformation will therefore have the C2-methyl group in an equatorial position.

| Conformation | Substituent Orientation | Relative Stability | Key Interactions |

| Chair 1 | C2-Methyl (equatorial) | Most Stable | Minimized 1,3-diaxial interactions |

| Chair 2 | C2-Methyl (axial) | Less Stable | Significant 1,3-diaxial interactions |

| Boat | - | Least Stable | Eclipsing and flagpole interactions |

| Twist-Boat | - | Intermediate | Reduced eclipsing and flagpole interactions compared to boat |

Intramolecular Interactions and Their Impact on Reactivity

Intramolecular interactions within this compound can influence its reactivity. The lone pairs on the nitrogen atoms are key sites for chemical reactions. The orientation of these lone pairs, which is determined by the ring conformation, can affect their accessibility to electrophiles. In the preferred chair conformation with the C2-methyl group in the equatorial position, the lone pairs on the nitrogen atoms will have specific orientations that may favor or hinder certain reaction pathways.

Furthermore, the presence of the ethyl and methyl groups can create a specific steric environment around the nitrogen atoms, influencing the regioselectivity and stereoselectivity of reactions. For instance, the approach of a bulky reagent to one of the nitrogen atoms might be sterically hindered by the adjacent C2-methyl group and the N-ethyl group on the other nitrogen.

Hydrogen Bonding Networks in this compound Derivatives

While this compound itself does not have hydrogen bond donors, its derivatives, particularly its protonated forms or salts, can participate in hydrogen bonding. Protonation of the nitrogen atoms would create N-H bonds that can act as hydrogen bond donors. In the solid state, these protonated derivatives could form extensive hydrogen bonding networks with counter-ions or solvent molecules.

The geometry of the piperazine ring and the orientation of the substituents would play a crucial role in directing the formation of these hydrogen bonds. For instance, the chair conformation would position the N-H bonds in specific axial or equatorial orientations, influencing the directionality of the hydrogen bonds. These interactions are important in determining the crystal packing and the physical properties of the solid-state materials. In solution, intramolecular hydrogen bonding could potentially occur in certain derivatives, for example, if one of the ethyl groups were substituted with a hydroxyl-containing moiety. However, in the parent compound, intermolecular hydrogen bonding with proton donors in the environment would be the primary mode of such interactions.

Computational and Theoretical Chemistry Studies of 1,4 Diethyl 2 Methylpiperazine

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric, energetic, and electronic properties of a molecule. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to map out the electron distribution and energy of the molecular system.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational efficiency. For piperazine (B1678402) derivatives, DFT calculations are routinely employed to determine the most stable three-dimensional structure. researchgate.netbohrium.comscispace.com The process involves optimizing the molecular geometry to find the lowest energy arrangement of atoms, which corresponds to the molecule's most stable conformation.

For 1,4-Diethyl-2-methylpiperazine, calculations would typically be performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p), which provides a robust description of electron behavior. bohrium.com The optimization would almost certainly confirm that the piperazine ring adopts a stable chair conformation, as this minimizes steric strain and torsional interactions. nih.govnih.gov The methyl and diethyl groups would be positioned to further minimize steric hindrance, likely with the bulkier diethyl groups occupying equatorial positions to enhance stability. Subsequent frequency calculations would be performed to confirm that the optimized structure is a true energy minimum, characterized by the absence of any imaginary frequencies. scispace.com

Table 1: Illustrative Geometrical Parameters for Piperazine Derivatives from DFT Calculations Note: This table represents typical data obtained for substituted piperazines and serves as an example of what would be calculated for this compound.

| Parameter | Typical Calculated Value (Å or °) | Method |

| C-C Bond Length (ring) | 1.53 - 1.54 Å | B3LYP/6-311++G(d,p) |

| C-N Bond Length (ring) | 1.46 - 1.47 Å | B3LYP/6-311++G(d,p) |

| C-N-C Bond Angle (ring) | 109° - 111° | B3LYP/6-311++G(d,p) |

| C-C-N Bond Angle (ring) | 110° - 112° | B3LYP/6-311++G(d,p) |

HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. bohrium.com Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the two nitrogen atoms due to their lone pairs of electrons. The LUMO would likely be distributed across the anti-bonding orbitals of the C-N and C-H bonds. Analysis of the FMOs helps identify the sites most susceptible to electrophilic and nucleophilic attack. researchgate.netbohrium.com

Table 2: Conceptual Frontier Molecular Orbital (FMO) Data Note: These values are illustrative for a typical piperazine derivative and are not specific to this compound.

| Quantum Chemical Parameter | Illustrative Value (eV) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | 1.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 8.0 eV | High kinetic stability, low reactivity |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method is used to investigate intramolecular interactions, charge transfer, and hyperconjugation. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, such as ring inversions and bond rotations. tandfonline.comrsc.org

For this compound, MD simulations could be used to study the flexibility of the piperazine ring, particularly the transition between different chair and boat conformations. It would also illuminate the rotational freedom of the ethyl and methyl substituents. Such simulations are critical for understanding how the molecule behaves in different environments (e.g., in solution) and how its shape fluctuates, which can be crucial for its interaction with other molecules or biological targets. tandfonline.com

Prediction of Spectroscopic Properties from Theoretical Models

Computational models are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. DFT calculations are commonly used to predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. bohrium.comscispace.comsemanticscholar.org

Vibrational Spectra (IR/Raman): After geometry optimization, the vibrational frequencies and their corresponding intensities can be calculated. These theoretical frequencies often require a scaling factor to achieve better agreement with experimental spectra, accounting for systematic errors in the computational method and anharmonicity. scispace.com

NMR Spectra: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical NMR data is invaluable for assigning peaks in experimental spectra and confirming the molecular structure. Dynamic NMR studies on substituted piperazines have also been used to calculate the energy barriers for ring inversion and amide bond rotation, phenomena that are computationally accessible. nih.govbeilstein-journals.org

Mechanistic Pathway Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. A key part of this process is locating the transition state—the highest energy point along the reaction coordinate.

For reactions involving this compound, such as its synthesis or metabolism, transition state analysis could be used to calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). This information provides a quantitative understanding of reaction rates and helps elucidate the step-by-step mechanism. For instance, in the synthesis of N-substituted piperazines, computational analysis can clarify the feasibility of different pathways, such as nucleophilic substitution or reductive amination. nih.govmdpi.com

Applications in Chemical Synthesis and Catalysis

1,4-Diethyl-2-methylpiperazine as a Basic Reagent

As a disubstituted piperazine (B1678402), this compound possesses two tertiary amine nitrogen atoms, rendering it a basic compound. The pKa of 1,4-diethylpiperazine (B1583865) is predicted to be around 8.20, indicating it can function as a proton acceptor. In organic synthesis, tertiary amines are frequently employed as non-nucleophilic bases to scavenge acidic byproducts, such as HCl generated in acylation or silylation reactions, or to deprotonate substrates to facilitate reactions.

While specific examples detailing the use of this compound as a basic reagent in particular organic transformations are not extensively documented in readily available scientific literature, its basicity is a fundamental chemical property that allows it to be used in such contexts. The steric hindrance provided by the ethyl and methyl groups can influence its efficacy as a base and its nucleophilicity.

Role as a Solvent or Co-solvent in Specific Chemical Transformations

With a boiling point in the range of 156-158 °C, this compound can be considered a relatively high-boiling point solvent. This property can be advantageous in chemical reactions that require elevated temperatures. Its nature as a polar aprotic solvent, due to the presence of the amine functionalities, allows it to dissolve a variety of organic compounds.

A significant area where piperazine derivatives have been investigated as solvents or co-solvents is in the capture of carbon dioxide (CO2). Aqueous solutions of N-substituted piperazines can act as reactive solvents, chemically absorbing CO2 to form carbamates. While research has focused on various N-substituted piperazines, the fundamental reactivity is a shared trait among this class of compounds. A blend of piperazine (PZ), N-methylpiperazine (MPZ), and N,N'-dimethylpiperazine (DMPZ) has been described as a novel CO2 capture solvent, suggesting that mixed amine systems can offer advantages in this application researchgate.net.

However, beyond the specialized field of CO2 capture, the use of this compound as a general solvent or co-solvent in broader organic synthesis is not well-documented in the scientific literature.

Utility as a Ligand or Ligand Precursor in Metal Catalysis

The two nitrogen atoms in the this compound ring possess lone pairs of electrons, making them excellent donor atoms for coordination to metal ions. This allows the molecule to function as a bidentate ligand, forming stable chelate complexes with a variety of transition metals. The piperazine scaffold is a common structural motif in coordination chemistry, and numerous metal complexes incorporating piperazine-based ligands have been synthesized and characterized nih.govnih.gov.

The coordination of piperazine-based ligands to metal centers can be used to construct macrocyclic complexes, which have applications in areas such as magnetic resonance imaging (MRI) contrast agents nih.gov. The properties of the resulting metal complexes, including their stability, reactivity, and catalytic activity, can be fine-tuned by modifying the substituents on the piperazine ring. The presence of ethyl and methyl groups in this compound would influence the steric and electronic environment around the metal center, thereby affecting the catalytic performance of the complex.

While specific studies detailing the synthesis and catalytic applications of metal complexes derived from this compound are not abundant, the general principles of coordination chemistry suggest its potential in this area. For instance, metal complexes of various organic ligands have been shown to be effective catalysts for a range of organic transformations, including oxidation and reduction reactions cnr.itresearchgate.netscispace.com.

Application as an Organocatalyst or Catalytic Additive

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in organic chemistry. Chiral amines are a prominent class of organocatalysts, often operating through the formation of enamine or iminium ion intermediates. Given that this compound is a chiral diamine, it has the structural prerequisites to potentially function as an asymmetric organocatalyst.

However, a review of the scientific literature does not reveal specific examples of this compound being employed as an organocatalyst or a catalytic additive in chemical reactions. The field of organocatalysis has extensively explored other cyclic amines, such as proline and its derivatives, as well as various cinchona alkaloids, but the catalytic potential of this particular substituted piperazine remains largely unexplored based on available data.

Building Block for the Synthesis of Complex Organic Molecules

The piperazine ring is a common and important scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs. Its ability to impart desirable physicochemical properties, such as aqueous solubility and basicity, makes it an attractive building block for the design of new therapeutic agents researchgate.net. The piperazine moiety is often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic profiles researchgate.net.

Substituted piperazines, such as 2-methylpiperazine (B152721) derivatives, are particularly valuable as they introduce a chiral center, allowing for the synthesis of enantiomerically pure compounds with potentially improved efficacy and reduced side effects. The synthesis of active pharmaceutical ingredients (APIs) often involves the use of such building blocks in multi-step synthetic sequences mdpi.comnih.govresearchgate.net. For example, 2-(benzimidazol-2-yl)quinoxalines containing N-methylpiperazine substituents have shown promising antitumor activity nih.gov. Furthermore, various methyl piperazine derivatives have been synthesized and evaluated as potential anticancer agents researchgate.net.

Therefore, this compound represents a valuable synthetic intermediate. Its structure provides a scaffold that can be further functionalized to generate libraries of diverse compounds for drug discovery and development.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Monitoring

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1,4-Diethyl-2-methylpiperazine. Both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework. In ¹H NMR, distinct signals would be expected for the methyl and ethyl substituents, as well as the protons on the piperazine (B1678402) ring. The chemical shifts and coupling constants would confirm the connectivity and stereochemical relationships of these groups.

For substituted piperazines, NMR is particularly powerful for studying dynamic processes. rsc.orgrsc.org The piperazine ring typically exists in a chair conformation, which can undergo ring inversion. Additionally, the nitrogen atoms can undergo inversion, and there can be restricted rotation around the N-C bonds of the ethyl groups. Temperature-dependent NMR studies can be employed to investigate these conformational dynamics. rsc.org At low temperatures, separate signals for axial and equatorial protons might be observed, which coalesce at higher temperatures as the rate of ring inversion increases. By analyzing the coalescence temperature, the activation energy barrier (ΔG‡) for this process can be calculated, providing quantitative insight into the molecule's flexibility. rsc.orgrsc.org

Furthermore, NMR is crucial for real-time reaction monitoring during the synthesis of this compound. By acquiring spectra at various time points, the consumption of reactants and the formation of the product and any intermediates can be tracked, allowing for optimization of reaction conditions.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| Ring-CH(CH₃) | ~2.6 - 2.8 | Ring-CH(CH₃) | ~55 - 58 |

| Ring-CH₂ | ~2.2 - 2.7 | Ring-CH₂ | ~50 - 55 |

| N-CH₂(CH₃) | ~2.4 - 2.6 (quartet) | N-CH₂ | ~52 - 54 |

| Ring-C(CH₃) | ~1.0 - 1.2 (doublet) | Ring-C(CH₃) | ~12 - 15 |

| N-CH₂(CH₃) | ~1.0 - 1.1 (triplet) | N-CH₂(CH₃) | ~11 - 13 |

Mass Spectrometry (MS) for Reaction Pathway Analysis and Intermediate Identification

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₂₀N₂).

In research, MS is invaluable for analyzing reaction pathways. During the synthesis, MS can be used to identify transient intermediates and byproducts, even at very low concentrations. For instance, if the synthesis involves sequential alkylation of 2-methylpiperazine (B152721), MS could detect the mono-ethylated intermediate (1-Ethyl-3-methylpiperazine or 1-Ethyl-2-methylpiperazine) before the final product is formed.

The fragmentation pattern in the mass spectrum, typically obtained using techniques like Electron Ionization (EI), provides structural information. For N-alkylated piperazines, characteristic fragmentation involves alpha-cleavage adjacent to the nitrogen atoms. For this compound, this would lead to the loss of an ethyl radical (M-29) or a methyl radical (M-15). Further fragmentation of the piperazine ring would produce smaller charged fragments that are diagnostic of the core structure.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 156 | [C₉H₂₀N₂]⁺ | Molecular Ion (M⁺) |

| 141 | [M - CH₃]⁺ | Loss of methyl radical from C2 |

| 127 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical from N1 or N4 |

| 85 | [C₅H₁₁N]⁺ | Ring cleavage fragment |

| 70 | [C₄H₈N]⁺ | Ring cleavage fragment |

X-ray Crystallography for Solid-State Structure and Conformational Insights

Should this compound be crystallizable, single-crystal X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsional angles. It would confirm that the piperazine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. nih.govstrath.ac.ukebi.ac.uk

The analysis would reveal the orientation of the substituents on the ring. The methyl group at the C2 position and the ethyl groups at the N1 and N4 positions would likely occupy equatorial positions to minimize steric hindrance. The crystallographic data would provide an unambiguous depiction of the molecule's preferred conformation in the solid state, which serves as a crucial reference point for computational studies and for understanding its intermolecular interactions in the crystal lattice. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers a characteristic fingerprint of the molecule based on the vibrations of its chemical bonds. These techniques are used for functional group identification and for studying subtle structural details.

For this compound, the spectra would be dominated by vibrations associated with the alkyl groups and the piperazine ring.

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region in both IR and Raman spectra would correspond to the stretching vibrations of the C-H bonds in the methyl and ethyl groups, as well as on the piperazine ring. scispace.comnih.gov

C-H Bending: Vibrations in the 1350-1470 cm⁻¹ range would be assigned to the bending (scissoring and rocking) modes of the CH₂ and CH₃ groups.

C-N Stretching: The stretching of the C-N bonds within the piperazine ring and to the ethyl groups would appear in the 1000-1250 cm⁻¹ region.

Ring Vibrations: The characteristic breathing and deformation modes of the piperazine ring would be found in the fingerprint region (below 1000 cm⁻¹).

These techniques are complementary; vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. A complete vibrational analysis, often supported by computational calculations (DFT), can provide a detailed assignment of all fundamental vibrational modes. nih.govmuni.cznih.gov

Predicted Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Assignment | Technique |

|---|---|---|

| 2950 - 3000 | Asymmetric C-H stretch (CH₃, CH₂) | FT-IR, FT-Raman |

| 2800 - 2950 | Symmetric C-H stretch (CH₃, CH₂) | FT-IR, FT-Raman |

| 1440 - 1470 | CH₂ scissoring / CH₃ asymmetric bending | FT-IR |

| 1370 - 1390 | CH₃ symmetric bending | FT-IR |

| 1000 - 1250 | C-N stretching | FT-IR, FT-Raman |

| 800 - 1000 | Piperazine ring modes / C-C stretching | FT-Raman |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if chiral forms are studied)

The presence of a methyl group at the C2 position makes this compound a chiral molecule, capable of existing as two enantiomers (R and S). If the compound is synthesized or isolated in an enantiomerically enriched form, chiroptical spectroscopy becomes essential for its characterization.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. A non-racemic sample of this compound would produce a characteristic CD spectrum with positive and/or negative bands. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.govutexas.edunih.gov

In a research context, if an asymmetric synthesis of this compound is developed, CD spectroscopy would be a rapid and powerful tool for screening reaction conditions to optimize the enantioselectivity. nih.gov By creating a calibration curve with samples of known ee, the ee of unknown reaction products can be quickly determined. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Product Analysis and Purity in Research

Hyphenated techniques, which couple a separation method with a detection method, are workhorses in modern chemical research for analyzing complex mixtures and assessing product purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound is an excellent candidate for GC-MS analysis. unodc.orgrsc.org In this technique, the compound is passed through a GC column, which separates it from starting materials, solvents, and byproducts based on boiling point and polarity. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. GC-MS is the standard method for confirming the purity of a sample and for identifying and quantifying impurities in a reaction mixture. rsc.orgresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for purity assessment and reaction analysis. rsc.org It is particularly useful for analyzing samples that may not be volatile enough for GC or for monitoring reactions in solution directly. The sample is separated by HPLC, and the eluent is directed into the mass spectrometer. This allows for the separation and identification of the target compound and any related impurities or intermediates in the reaction crude. mdpi.commdpi.com

Both GC-MS and LC-MS provide a robust combination of separation and detection, making them essential for verifying the identity and assessing the purity of synthesized this compound in any research setting.

Future Directions and Emerging Research Opportunities for 1,4 Diethyl 2 Methylpiperazine

The unique structural characteristics of 1,4-Diethyl-2-methylpiperazine, featuring a chiral center and two tertiary amine functionalities with varied steric environments, position it as a compound of significant interest for future chemical research. The exploration of this molecule has the potential to unlock novel synthetic pathways, catalytic applications, and advanced materials. This article outlines key areas for future investigation, focusing on synthetic efficiency, catalytic potential, advanced analytical methods, computational prediction, and the design of functional analogues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,4-diethyl-2-methylpiperazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or alkylation reactions. For example, ethyl chloroacetate reacts with 1,4-dimethylpiperazine under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane to form ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate . Adapting this method, this compound could be synthesized via alkylation of piperazine precursors with ethyl and methyl halides. Key factors include:

- Temperature : Controlled heating (60–80°C) to avoid side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Purification : Column chromatography or recrystallization to isolate the product.

- Yield optimization : Stoichiometric excess of alkylating agents (1.5–2 eq.) improves conversion.

Q. How can spectroscopic techniques (NMR, IR) characterize the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- Piperazine ring protons appear as multiplets near δ 2.5–3.5 ppm. Ethyl groups show quartets (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.6 ppm for CH₂) .

- Methyl substituents on the piperazine ring resonate as singlets (δ 1.0–1.5 ppm).

- IR Spectroscopy : N-H stretches (if present) appear at ~3300 cm⁻¹; C-N stretches at 1200–1350 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 170 for C₉H₂₀N₂) confirm molecular weight .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Use dichloromethane/water to remove unreacted amines or acids.

- Distillation : Fractional distillation under reduced pressure (boiling point ~200–220°C) for high-purity isolates .

- Crystallization : Ethanol/water mixtures induce crystallization of piperazine derivatives .

Advanced Research Questions

Q. How does steric hindrance from ethyl and methyl substituents affect the reactivity of this compound in coordination chemistry?

- Methodological Answer :

- Steric effects : Bulky substituents reduce accessibility to the piperazine nitrogen lone pairs, limiting coordination with metal ions (e.g., Cu²⁺, Zn²⁺).

- Experimental design : Compare complexation efficiency with unsubstituted piperazine using UV-Vis titration. For example, reduced absorbance shifts in substituted derivatives indicate weaker metal binding .

- Computational modeling : Density Functional Theory (DFT) calculations predict electron density distribution and bond angles .

Q. What mechanistic insights explain the stability of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Acid stability : Piperazine derivatives form stable hydrochloride salts. Test by dissolving in HCl (1M) and monitoring pH-dependent decomposition via HPLC .

- Oxidative stability : Expose to H₂O₂ or O₃ and analyze degradation products (e.g., N-oxides) using LC-MS. Ethyl groups may stabilize against oxidation compared to aromatic substituents .

Q. How can crystallography resolve stereoisomerism in this compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals in ethanol/ether mixtures. Piperazine rings typically adopt chair conformations; substituent positions are confirmed via Patterson maps .

- Data interpretation : Compare bond lengths and angles with computational models (e.g., Mercury CSD) to identify axial/equatorial substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.